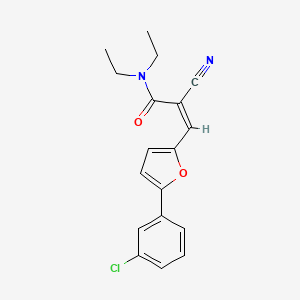

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide

Description

Properties

IUPAC Name |

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-3-21(4-2)18(22)14(12-20)11-16-8-9-17(23-16)13-6-5-7-15(19)10-13/h5-11H,3-4H2,1-2H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCQGVUGDJXXDD-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Addition of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, typically using cyanide salts.

Formation of the acrylamide moiety: The final step involves the reaction of the furan derivative with diethylamine and acryloyl chloride under basic conditions to form the acrylamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

Substitution: The 3-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan and Aryl Groups

Key Compounds :

(Z)-3-(3-Chlorophenyl)-2-(5-(3-Chlorophenyl)-4-Cyano-2-Phenylfuran-3-yl)-3-Hydroxyacrylamide (3o) Structure: Features a hydroxyl group at C3 and a 4-cyano-2-phenylfuran substituent. Properties: Moderate yield (65%), pale yellow solid, LC-MS m/z 564.0 (Calcd: 564.9582) .

3-(5-(2-Chlorophenyl)Furan-2-yl)-N-Phenylacrylamide Structure: Chlorine at the 2-position of the phenyl ring; lacks a cyano group and diethyl substituents. Properties: Molecular weight 323.8, C19H14ClNO2 . Comparison: The 2-chlorophenyl configuration may alter electronic effects (e.g., resonance vs. inductive) compared to the 3-chlorophenyl group in the target compound.

N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram) Structure: Cyclopropane carboxamide core with a tetrahydrofuran ring. Use: Agrochemical (fungicide) . Comparison: The absence of an acrylamide backbone and cyano group limits direct structural relevance but highlights the agrochemical utility of chlorophenyl-furan hybrids.

Functional Group Modifications

Cyano vs. Other Electron-Withdrawing Groups :

- In contrast, (2Z)-N-(2,3-Dichlorophenyl)-3-(2-Furyl)-2-(5-Phenyl-1H-Tetrazol-1-yl)Acrylamide () replaces the cyano group with a tetrazole ring, which offers hydrogen-bonding capabilities but reduces steric bulk .

N,N-Diethyl vs. Other Amide Substituents :

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Stereochemistry : The Z-configuration in acrylamides is often thermodynamically less favored than E-isomers but can exhibit superior bioactivity due to restricted rotation .

- Chlorophenyl Position : 3-Chlorophenyl groups (target compound) may offer better π-π stacking in protein binding compared to 2-chlorophenyl analogs () .

- Agrochemical Potential: Structural parallels with cyprofuram () suggest the target compound could be optimized for fungicidal activity by modifying the furan substituents .

Biological Activity

Synthesis

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide typically involves the reaction of furan derivatives with cyanoacrylamides. The process may include several steps, such as:

- Formation of the furan derivative : This can be achieved through various methods, including cyclization reactions involving substituted phenyl compounds.

- Introduction of the cyano group : This step often utilizes nucleophilic substitution methods to attach the cyano functionality to the acrylamide backbone.

- Final modifications : These may include the introduction of diethyl groups to complete the structure.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Some studies have reported that acrylamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies

-

Antitumor Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of a related compound on human cancer cell lines. The results indicated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis induction HeLa (Cervical) 10 Cell cycle arrest -

Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related furan-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of acrylamide derivatives. Key findings include:

- Structure-Activity Relationship (SAR) : Studies have shown that modifications on the phenyl ring significantly affect both anticancer and antimicrobial activities. For instance, substituents that enhance electron density tend to improve biological efficacy.

- In Vivo Studies : Preliminary in vivo studies in animal models suggest that these compounds could be effective in reducing tumor size without significant toxicity, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.